

The Enzymatic Landscape of 18-Hydroxyoctadecanoic Acid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: 18-Hydroxyoctadecanoic acid

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Abstract

18-Hydroxyoctadecanoic acid (18-HDA), an omega-hydroxy fatty acid, plays a significant role in diverse biological processes, ranging from being a fundamental component of plant cutin to its involvement in mammalian physiology. Understanding the enzymatic machinery that governs its metabolism is crucial for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis and degradation of 18-HDA. It details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes the intricate molecular processes through signaling and workflow diagrams.

Introduction

18-Hydroxyoctadecanoic acid is a C18 long-chain fatty acid characterized by a hydroxyl group at its terminal (ω) carbon. This structural feature imparts unique chemical properties that dictate its biological roles. In plants, 18-HDA is a key monomer in the biosynthesis of cutin, the protective polyester layer covering the aerial parts of plants. In mammals, it is a product of fatty acid omega-oxidation, a metabolic pathway that has been implicated in various physiological and pathophysiological processes. The metabolism of 18-HDA is a multi-step process

orchestrated by a series of specific enzymes, primarily belonging to the cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase superfamilies.

Biosynthesis of 18-Hydroxyoctadecanoic Acid

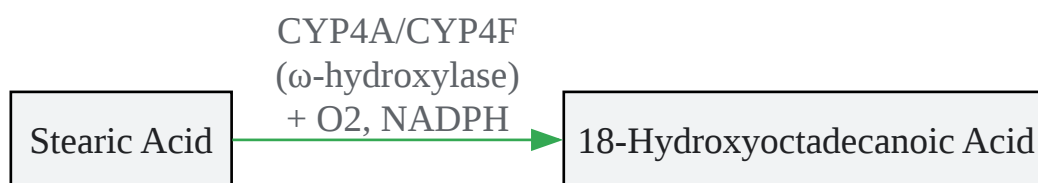
The primary route for the biosynthesis of **18-hydroxyoctadecanoic acid** is the omega-hydroxylation of octadecanoic acid (stearic acid). This reaction is catalyzed by a group of enzymes known as fatty acid ω -hydroxylases, which are predominantly members of the cytochrome P450 (CYP) superfamily.

Key Enzymes in Biosynthesis

- Cytochrome P450 (CYP) ω -Hydroxylases: These monooxygenases introduce a hydroxyl group onto the terminal methyl group of fatty acids. The most relevant human CYP families involved in this process are CYP4A and CYP4F.^{[1][2]}
 - CYP4A11: This is a major human fatty acid ω -hydroxylase expressed in the liver and kidney.^[3] It exhibits a high affinity for medium-chain fatty acids like lauric acid and also metabolizes longer-chain fatty acids.
 - CYP4F2: Also expressed in the liver and kidney, CYP4F2 is known to ω -hydroxylate a range of fatty acids and eicosanoids.^[4]

Biosynthetic Pathway

The biosynthesis of 18-HDA from stearic acid is a single-step enzymatic reaction.



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Biosynthesis of **18-Hydroxyoctadecanoic Acid**.

Degradation of 18-Hydroxyoctadecanoic Acid

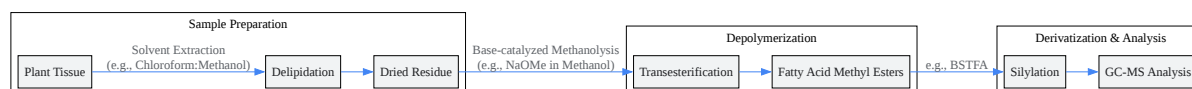
The catabolism of **18-hydroxyoctadecanoic acid** involves its conversion to a dicarboxylic acid, which can then enter the β -oxidation pathway.

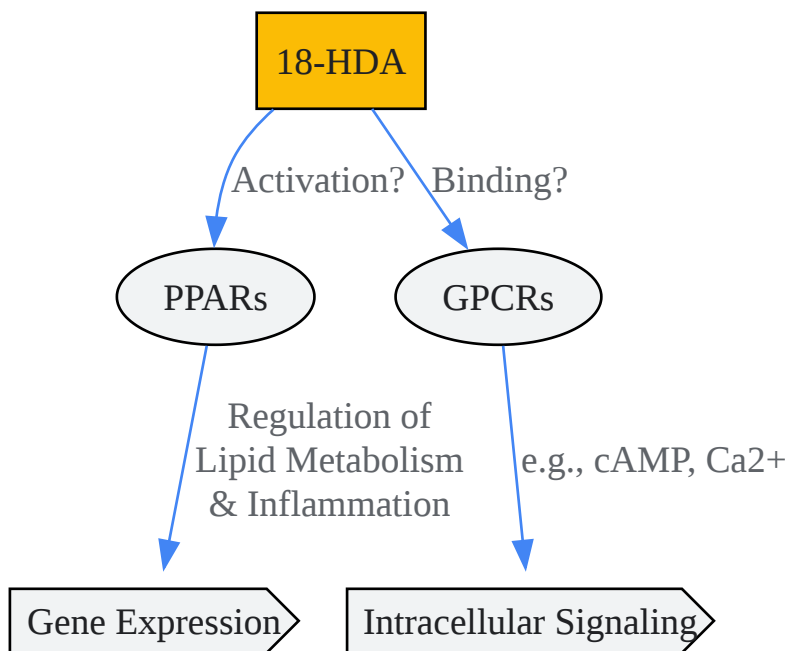
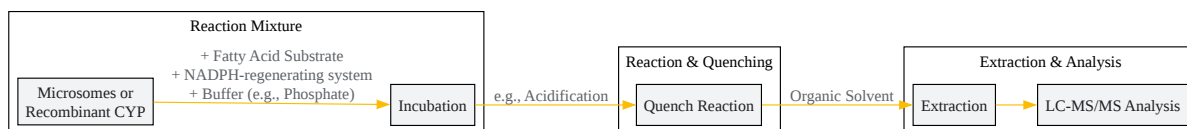
Key Enzymes in Degradation

- **Alcohol Dehydrogenase (ADH):** This enzyme oxidizes the terminal hydroxyl group of 18-HDA to an aldehyde, forming 18-oxooctadecanoic acid. This is an NAD^+ -dependent reaction.
- **Aldehyde Dehydrogenase (ALDH):** Subsequently, ALDH catalyzes the oxidation of the aldehyde group of 18-oxooctadecanoic acid to a carboxylic acid, yielding octadecanedioic acid. This is also an NAD^+ -dependent reaction.
- **Acyl-CoA Synthetase:** Before entering β -oxidation, the dicarboxylic acid is activated by conversion to its CoA ester.
- **Peroxisomal β -oxidation enzymes:** The resulting dicarboxylic acid-CoA ester is then degraded via the β -oxidation spiral, primarily within peroxisomes, yielding shorter-chain dicarboxylic acids and acetyl-CoA.

Degradative Pathway

The degradation of 18-HDA proceeds through a series of oxidative steps.





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References

- 1. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Metabolism | Cell Biolabs [cellbiolabs.com]

- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers | Semantic Scholar [semanticscholar.org]
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